In-Depth Technical Guide: 2-Isopropyl-5-methyl-4-nitrophenol
In-Depth Technical Guide: 2-Isopropyl-5-methyl-4-nitrophenol
CAS Number: 36778-56-0[1]
This technical guide provides a comprehensive overview of 2-isopropyl-5-methyl-4-nitrophenol, a derivative of the naturally occurring monoterpenoid, thymol. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering available data on its properties, a proposed synthesis protocol, and a discussion of its potential biological significance based on related compounds.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties [1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem |
| Molecular Weight | 195.21 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 195.08954328 Da | PubChem |
| Monoisotopic Mass | 195.08954328 Da | PubChem |
| Topological Polar Surface Area | 66.1 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
Table 2: Spectroscopic Data [2]
| Data Type | Availability | Source |
| 1H NMR Spectra | Available | SpectraBase |
| Mass Spectrometry (GC-MS) | Available | SpectraBase |
| IR Spectra (Vapor Phase) | Available | SpectraBase |
Experimental Protocols
A specific, peer-reviewed synthesis protocol for 2-isopropyl-5-methyl-4-nitrophenol is not widely documented. However, a representative method can be adapted from general procedures for the nitration of substituted phenols, particularly thymol (2-isopropyl-5-methylphenol).
Proposed Synthesis: Nitration of Thymol
This protocol is a general representation and may require optimization.
Materials:
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Thymol (2-isopropyl-5-methylphenol)
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Nitric acid (70%)
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Sulfuric acid (98%)
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Ice
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Dichloromethane
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Sodium bicarbonate solution (5%)
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Anhydrous magnesium sulfate
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Distilled water
Procedure:
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Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10°C.
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Reaction: Dissolve thymol in a minimal amount of dichloromethane in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the thymol solution with constant stirring, ensuring the temperature does not exceed 10°C.
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Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature. Pour the reaction mixture over crushed ice to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
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Washing: Combine the organic extracts and wash sequentially with cold distilled water and 5% sodium bicarbonate solution until the washings are neutral.
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Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization:
The purified product should be characterized using standard analytical techniques to confirm its identity and purity:
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NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
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Mass Spectrometry: To confirm the molecular weight.
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FT-IR Spectroscopy: To identify functional groups.
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Melting Point Analysis: To assess purity.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 2-isopropyl-5-methyl-4-nitrophenol is limited. However, the biological activities of its parent compound, thymol, and other nitrated phenols can provide insights into its potential pharmacological profile.
Thymol and its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. The introduction of a nitro group onto an aromatic ring can significantly modulate the biological activity of the parent molecule. Nitrated phenols have been studied for their various biological effects, which are often linked to their ability to participate in redox cycling, induce oxidative stress, or interact with specific cellular targets.
Given the lack of specific data for 2-isopropyl-5-methyl-4-nitrophenol, a hypothetical signaling pathway is not provided to avoid speculation. Research into the biological effects of this specific compound is warranted.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and characterization of 2-isopropyl-5-methyl-4-nitrophenol, as well as a logical diagram for assessing its potential biological activity.
